REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[C:12]([O:14][C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:10][C:3]=1[O:4][CH2:5][C:6](OC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[Cl:1][C:2]1[CH:13]=[C:12]([O:14][C:15]([F:16])([F:18])[F:17])[CH:11]=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][OH:7] |f:1.2|
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Name
|
|
Quantity
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2.9 g
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Type
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reactant
|
Smiles
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ClC1=C(OCC(=O)OC)C=CC(=C1)OC(F)(F)F
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction was warmed to 25° C. over 30 min
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
The reaction was quenched with methanol (2.0 mL)
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Type
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ADDITION
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Details
|
poured into 0.5 N aqueous HCl
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Type
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EXTRACTION
|
Details
|
The aqueous phased was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with 1:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCO)C=CC(=C1)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |